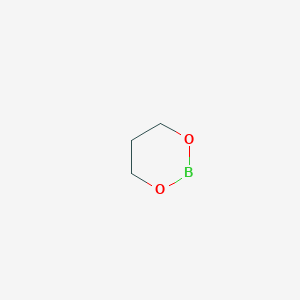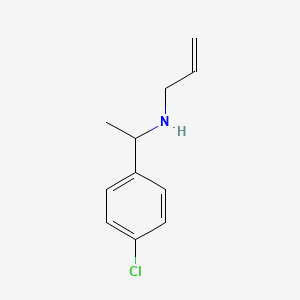
n-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine is an organic compound that belongs to the class of amines It features a chlorophenyl group attached to an ethyl chain, which is further connected to a prop-2-en-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 4-chloroacetophenone with allylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-chloroacetophenone in a suitable solvent such as ethanol.
- Add allylamine to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Heat the mixture under reflux for several hours.
- After completion, the product can be isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously collected. This method offers advantages in terms of reaction control, safety, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorophenyl group can enhance binding affinity to certain targets, while the amine moiety may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(4-Chlorophenyl)ethyl)amine: Lacks the prop-2-en-1-amine moiety, which may affect its reactivity and applications.
N-(1-(4-Bromophenyl)ethyl)prop-2-en-1-amine: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.
N-(1-(4-Methylphenyl)ethyl)prop-2-en-1-amine: Contains a methyl group instead of chlorine, which can influence its biological activity.
Uniqueness
N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The combination of the chlorophenyl and prop-2-en-1-amine moieties makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H14ClN |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
N-[1-(4-chlorophenyl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h3-7,9,13H,1,8H2,2H3 |
InChI-Schlüssel |
AMOAWNMQUVHSIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


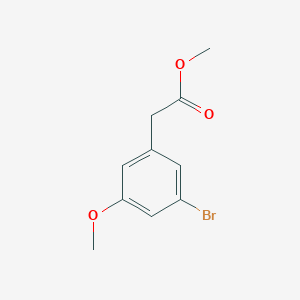
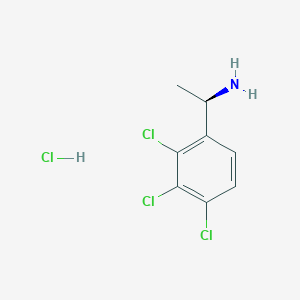
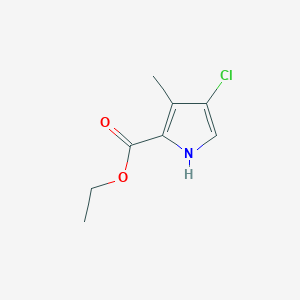
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)
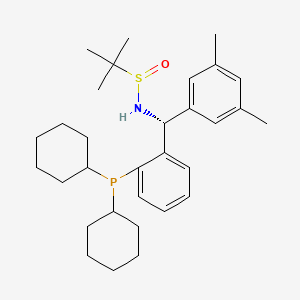
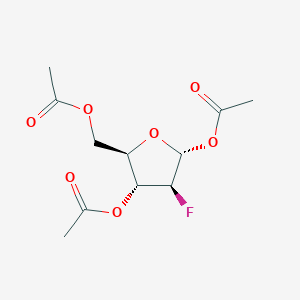
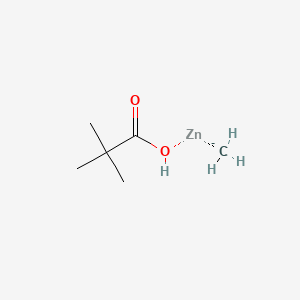
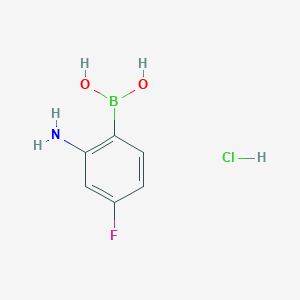
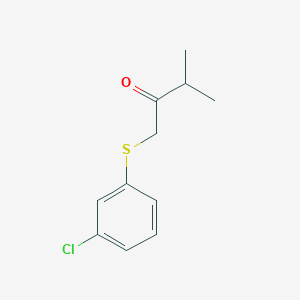
![3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)
![N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide](/img/structure/B15328563.png)
![1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid](/img/structure/B15328564.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B15328567.png)
